1-allyl-5-oxo-3-pyrrolidinecarboxamide
Description
1-Allyl-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidine derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with an allyl group (-CH₂CHCH₂) at the N1 position and a carboxamide (-CONH₂) at the C3 position. The allyl substituent may enhance lipophilicity and influence binding interactions compared to other alkyl or aryl groups.
Properties
IUPAC Name |
5-oxo-1-prop-2-enylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-10-5-6(8(9)12)4-7(10)11/h2,6H,1,3-5H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOUOOUYFYJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Features
The 5-oxopyrrolidine scaffold is common among analogs, but substitutions at the N1 and C3 positions dictate functional differences:
Functional Group Impact
- Carboxamide vs. Carboxylic Acid : The carboxamide group in this compound likely improves metabolic stability and membrane permeability compared to carboxylic acid analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) . Carboxylic acids may exhibit higher solubility but lower bioavailability due to ionization at physiological pH.
Substituent Effects on Bioactivity
- Allyl Group : The allyl substituent may confer conformational flexibility and moderate lipophilicity, balancing solubility and receptor binding. This contrasts with bulky aryl groups (e.g., phenyl in and ), which increase steric hindrance but enhance π-π stacking interactions .
- Cycloalkyl/Propyl Groups : In P2X7 modulators (), cycloalkyl substituents (e.g., cyclopropyl) improve selectivity, while linear alkyl chains (e.g., propyl in ) may reduce metabolic degradation compared to allyl .
Pharmacological and Industrial Relevance
- P2X7 Receptor Modulation : Analogs with carboxamide termini (e.g., this compound) are explored for inflammatory diseases, where substituent size and polarity fine-tune receptor affinity .
- Antimicrobial Potential: Chlorophenyl and thioamide derivatives () demonstrate broader microbial inhibition compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
